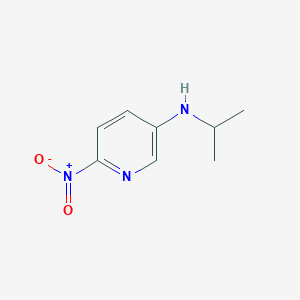

3-Isopropylamino-6-nitropyridine

Description

Significance of Pyridine (B92270) Heterocycles in Contemporary Chemical Research

Pyridine (C₅H₅N), a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental scaffold in a vast array of chemical disciplines. rsc.orgnumberanalytics.com Its unique electronic properties, including basicity and the ability to form hydrogen bonds, make it a crucial component in pharmaceuticals, agrochemicals, and material science. rsc.orgnih.gov The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, as it is present in numerous FDA-approved drugs with diverse therapeutic applications, such as anticancer, antimalarial, and anti-inflammatory agents. rsc.orgnih.govchemijournal.com The versatility of the pyridine core allows for extensive functionalization, enabling the fine-tuning of a molecule's biological activity and physical properties. nih.govnih.gov

Overview of the Nitropyridine Class in Organic Synthesis and Functional Material Science

Nitropyridines, which are pyridine rings substituted with one or more nitro groups (NO₂), represent a particularly important class of pyridine derivatives. nih.gov The strongly electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, facilitating nucleophilic aromatic substitution (SNAᵣ) reactions. mdpi.comnih.gov This property makes nitropyridines valuable precursors for the synthesis of a wide range of more complex heterocyclic systems. nih.govmdpi.com Beyond their synthetic utility, nitropyridines themselves have shown potential in various applications, including as energetic materials and in the development of functional materials such as dyes and nonlinear optical materials. nih.govnih.gov The nitro group can also be reduced to an amino group, providing a pathway to other important classes of pyridine derivatives. nih.gov

Research Focus on 3-Isopropylamino-6-nitropyridine: A Bridging Scaffold in Chemical Synthesis

Within the broader class of nitropyridines, this compound has emerged as a significant building block in organic synthesis. Its structure, featuring both a secondary amine and a nitro group on the pyridine ring, offers multiple points for chemical modification. This dual functionality allows it to act as a "bridging scaffold," connecting different molecular fragments to construct more complex target molecules. The presence of the isopropylamino group can influence the electronic properties and steric environment of the molecule, while the nitro group serves as a key handle for further synthetic transformations.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in synthesis.

| Property | Value |

| Molecular Formula | C₈H₁₁N₃O₂ |

| Molecular Weight | 181.19 g/mol |

| IUPAC Name | N-isopropyl-6-nitropyridin-3-amine |

| CAS Number | 883987-96-0 |

| Canonical SMILES | CC(C)NC1=CC=C(N=C1)N+[O-] |

This data is compiled from chemical databases and may not have a direct citation from the search results.

Synthesis of this compound

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction. A common route starts with a di-substituted pyridine, such as 2-chloro-5-nitropyridine (B43025) or a similar precursor. The chlorine atom, activated by the electron-withdrawing nitro group, is susceptible to displacement by a nucleophile.

A patented method describes the reaction of a nitrated chloropyridine intermediate with isopropylamine (B41738) in the presence of a base like potassium carbonate and a polar aprotic solvent such as dimethylformamide at elevated temperatures (80–100°C). vulcanchem.com This nucleophilic aromatic substitution results in the formation of the this compound product. The nitration of the initial pyridine precursor is often achieved using a mixture of nitric acid and sulfuric acid. vulcanchem.com

Structure

3D Structure

Properties

Molecular Formula |

C8H11N3O2 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

6-nitro-N-propan-2-ylpyridin-3-amine |

InChI |

InChI=1S/C8H11N3O2/c1-6(2)10-7-3-4-8(9-5-7)11(12)13/h3-6,10H,1-2H3 |

InChI Key |

PBFUWIIZPBEJMX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=CN=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Studies of 3 Isopropylamino 6 Nitropyridine Transformations

Mechanistic Insights into Pyridine (B92270) Nitration Reactions

The introduction of a nitro group onto a pyridine ring, a critical step in forming compounds like 3-isopropylamino-6-nitropyridine, does not follow a conventional electrophilic aromatic substitution (EAS) pathway. The electron-deficient nature of the pyridine ring, exacerbated by protonation of the nitrogen under typical nitrating acidic conditions, makes direct electrophilic attack extremely slow. researchgate.net Instead, a more nuanced mechanism involving initial attack at the nitrogen atom is operative.

Formation and Role of N-Nitropyridinium Intermediates

The nitration of pyridines is effectively achieved using nitrating agents such as dinitrogen pentoxide (N₂O₅), often in an organic solvent or liquid sulfur dioxide. acs.org The reaction commences with the nucleophilic attack of the pyridine nitrogen atom on the nitrating agent, leading to the formation of a key intermediate: the N-nitropyridinium ion. researchgate.netntnu.no This intermediate, for instance, N-nitropyridinium nitrate (B79036) when N₂O₅ is used, is a salt where the nitro group is directly bonded to the ring nitrogen. rsc.org This initial N-nitration is a crucial step that circumvents the high energy barrier associated with direct C-nitration of the deactivated ring. researchgate.netacs.org

Sigmatropic Rearrangements in Nitro Group Migration

Following the formation of the N-nitropyridinium intermediate, the nitro group migrates from the nitrogen atom to a carbon on the pyridine ring. Extensive mechanistic studies, including those on dimethylpyridines, have shown that this transfer is not a simple dissociation and re-attack (ion pair mechanism). rsc.org Instead, it proceeds through a concerted, intramolecular pericyclic reaction known as a ntnu.noepa.gov sigmatropic shift. researchgate.netntnu.norsc.org In this rearrangement, the sigma bond between the nitrogen and the nitro group effectively "walks" across the π-system of the ring to form a new sigma bond at the C-3 (meta) position. researchgate.netntnu.no This process is thermally allowed and suprafacial, meaning the nitro group remains on the same face of the pyridine ring throughout the migration. wikipedia.orgstereoelectronics.org

Nucleophile Participation in Nitration Processes

| Reactant | Conditions | Key Intermediate(s) | Proposed Mechanism | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Pyridine | 1. N₂O₅, SO₂(l) 2. H₂O | N-Nitropyridinium ion, N-Nitro-dihydropyridine-sulfonate | ntnu.noepa.gov Sigmatropic Shift | 3-Nitropyridine (B142982) | 77% | researchgate.net |

| 3-Methylpyridine | N₂O₅, NaHSO₃ | N-Nitro-3-methylpyridinium ion, Dihydropyridine (B1217469) adduct | ntnu.noepa.gov Sigmatropic Shift | 3-Methyl-5-nitropyridine | Moderate | researchgate.netrsc.org |

| 3-Acetylpyridine | N₂O₅, NaHSO₃ | N-Nitro-3-acetylpyridinium ion, 1,2-Dihydropyridine adduct | Regioselective ntnu.noepa.gov Sigmatropic Shift | 3-Acetyl-5-nitropyridine | ~20-33% | rsc.orgresearchgate.net |

Nucleophilic Aromatic Substitution Mechanisms in Nitropyridines

The nitro group is a strong electron-withdrawing group, which significantly activates the pyridine ring towards nucleophilic aromatic substitution (SₙAr). wikipedia.org This reactivity is fundamental to the transformations of this compound. The SₙAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org

Regioselectivity in Amino and Nitro Group Substitutions

In nitropyridine systems, the regioselectivity of nucleophilic attack is dictated by the positions of the activating nitro group and any other substituents. For pyridine itself, nucleophilic attack is favored at the C-2 and C-4 positions, as the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative ring nitrogen. stackexchange.com

In 3-nitropyridines, the nitro group strongly activates the positions ortho (C-2, C-4) and para (C-6) to it. Research on the amination of 3-nitropyridines via vicarious nucleophilic substitution (VNS) has shown high selectivity for substitution at the position para to the nitro group. ntnu.no For example, reacting 3-nitropyridine with hydroxylamine (B1172632) or 4-amino-1,2,4-triazole (B31798) yields 2-amino-5-nitropyridine (B18323). ntnu.norsc.org Similarly, oxidative amination can also selectively introduce an amino group at the 2-position. ntnu.no

For a substrate like this compound, the 6-nitro group would strongly activate the C-5 and C-1 (N) positions for nucleophilic attack. Conversely, the isopropylamino group at C-3 is an electron-donating group, which deactivates the ring towards nucleophilic attack. Therefore, nucleophilic substitution reactions on this molecule would be expected to occur preferentially at the C-5 position, which is ortho to the activating nitro group and meta to the deactivating amino group. Studies on related systems, such as 2-chloro-3-nitropyridine (B167233), show that nucleophilic substitution of the chlorine atom at the C-2 position is facile, driven by the activation from the adjacent nitro group. nih.gov

Influence of Electronic and Steric Factors on Reaction Pathways

The rate and feasibility of SₙAr reactions are heavily dependent on both electronic and steric factors.

Electronic Factors: The primary electronic factor is the presence of strong electron-withdrawing groups, like the nitro group, which are essential for stabilizing the negatively charged Meisenheimer intermediate. wikipedia.orgnih.gov The more electron-withdrawing groups present, the faster the reaction. The electron-donating nature of an amino substituent (like the isopropylamino group) counteracts this activation, making the ring less electrophilic compared to a simple nitropyridine. epa.gov However, the powerful activating effect of the nitro group generally dominates, still allowing SₙAr to occur. Kinetic studies on 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines confirm that the reaction proceeds via an SₙAr mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net

Steric Factors: Steric hindrance can significantly influence the course of nucleophilic substitution. libretexts.orgmasterorganicchemistry.com It can impede the approach of the nucleophile to the electrophilic carbon center. More interestingly, steric strain can affect the stability and subsequent reactions of the intermediates. For instance, in the VNS alkylation of 3-nitropyridine, the reaction with a sterically demanding isopropyl carbanion successfully forms the initial Meisenheimer-type adduct. acs.org However, the subsequent β-elimination step, which requires the alkyl substituent and the adjacent nitro group to adopt a planar conformation for effective stabilization of the resulting anion, is inhibited by steric clashes between one of the isopropyl's methyl groups and an oxygen atom of the nitro group. acs.org This "one-sided hindrance" prevents the formation of the final alkylated product. acs.org This finding is directly relevant to this compound, as the bulky isopropyl group could sterically hinder reactions at adjacent positions or influence the conformation of reaction intermediates.

| Substrate | Nucleophile/Reagent | Position of Substitution | Controlling Factors | Reference |

|---|---|---|---|---|

| 3-Nitropyridine | Hydroxylamine (VNS) | 2- (para to NO₂) | Electronic (NO₂ activation) | ntnu.norsc.org |

| 3-Nitropyridine | Isopropyl Phenyl Sulfone (VNS) | No reaction (adduct forms) | Steric (hindrance in elimination step) | acs.org |

| 2-Chloro-3-nitropyridine | Secondary Amines | 2- (Cl substitution) | Electronic (ortho-NO₂ activation) | nih.gov |

| 3-R-5-Nitropyridines | Anionic S-, N-, O-Nucleophiles | 5- (NO₂ substitution) | Electronic (nitro group as leaving group) | nih.gov |

| 2-Methoxy-3-nitropyridine | Secondary Amines | 2- (MeO substitution) | Electronic (ortho-NO₂ activation) | researchgate.net |

Reductive Transformations of the Nitro Group to Amino and Other Nitrogenous Functionalities

The reduction of the nitro group in this compound to an amino group (–NH2) or other nitrogen-containing functionalities is a pivotal transformation, yielding the corresponding 6-amino-3-isopropylaminopyridine and its derivatives. These products are valuable intermediates in organic synthesis. The reduction can be achieved through various methods, primarily catalytic hydrogenation and chemical reduction using metals.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency and clean reaction profiles. masterorganicchemistry.com For the reduction of nitropyridines, several catalytic systems have proven effective. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), and rhodium on carbon (Rh/C). researchgate.netliverpool.ac.uk The reaction is typically carried out in a protic solvent such as ethanol (B145695), methanol, or acetic acid under a hydrogen atmosphere. researchgate.net The choice of catalyst and reaction conditions can influence the selectivity and yield of the desired product. For instance, the presence of an amino group, like the isopropylamino group at the 3-position, can influence the catalyst's activity and the reaction pathway.

Another robust method for nitro group reduction is the use of metals in an acidic medium, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). masterorganicchemistry.com Stannous chloride (SnCl2) in ethanol is also a common chemoselective reagent for reducing nitro groups without affecting other reducible functional groups. masterorganicchemistry.com These methods are particularly useful when catalytic hydrogenation is not feasible or leads to undesired side reactions.

The reduction of the nitro group is believed to proceed through a series of intermediates. The classical Haber-Lukashevich mechanism suggests the stepwise reduction of the nitro group (–NO2) to a nitroso group (–NO), followed by reduction to a hydroxylamino group (–NHOH), and finally to the amino group (–NH2). orientjchem.orgresearchgate.net Under certain conditions, intermediate species like azoxy, azo, or hydrazo compounds can be formed, especially when using metal hydrides. wikipedia.org

Table 1: Common Catalytic Systems for the Reduction of Substituted Nitropyridines

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Typical Substrates | Reference |

| 10% Pd/C | Ethanol, Methanol | 25-80 | 1-50 | Various nitropyridines | researchgate.net |

| PtO2 | Acetic Acid | 25-70 | 50-70 | Substituted pyridines | researchgate.net |

| Rh/C | Trifluoroethanol | 40 | 5 | Functionalized pyridines | liverpool.ac.uk |

| Rhodium(III) oxide | Trifluoroethanol | 40 | 5 | Functionalized pyridines | liverpool.ac.uk |

| Raney Nickel | Methanol | 25-50 | 1-10 | Nitroaromatics | masterorganicchemistry.com |

Table 2: Metal-Based Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent | Solvent | Temperature (°C) | Key Features | Reference |

| Fe/HCl | Water/Ethanol | 80-100 | Industrial scale, cost-effective | masterorganicchemistry.com |

| SnCl2·2H2O | Ethanol/HCl | 50-78 | Mild, chemoselective | masterorganicchemistry.com |

| Zn/NH4Cl | Water | 25-50 | Can yield hydroxylamines | wikipedia.org |

| Sodium Hydrosulfite | Water/Methanol | 25-60 | Mild, aqueous conditions | wikipedia.org |

Theoretical and Computational Analysis of Reaction Pathways and Energetics

Theoretical and computational chemistry provides invaluable insights into the mechanisms, kinetics, and thermodynamics of chemical reactions that are often difficult to probe experimentally. For the reductive transformations of this compound, density functional theory (DFT) is a powerful tool to analyze the reaction pathways and energetics. nih.govresearchgate.net

Computational studies on the reduction of nitroarenes and related nitropyridines have elucidated several key aspects of the reaction mechanism. orientjchem.orgnih.govacs.org The calculations can model the adsorption of the reactant molecule on the catalyst surface, the activation of hydrogen, and the stepwise transfer of hydrogen atoms to the nitro group. acs.org These studies often confirm the stepwise reduction pathway via nitroso and hydroxylamine intermediates. nih.gov

Furthermore, DFT calculations can be employed to investigate the geometries of the transition states and intermediates along the reaction coordinate. nih.govresearchgate.net Analysis of the charge distribution, bond orders, and molecular orbitals of these species can provide a detailed picture of the electronic rearrangements occurring during the transformation. researchgate.net For example, studies on other nitropyridines have explored the stability of different isomers and the electronic effects of the nitro group on the aromatic ring. nih.govresearchgate.net While specific computational studies on this compound are not widely available, the principles and findings from studies on similar molecules like nitrobenzene (B124822) and other substituted nitropyridines offer a strong foundation for predicting its behavior. nih.govacs.org An N-boryl 4,4'-bipyridyl radical has been identified as a crucial intermediate in both the formation of N,N'-diboryl-4,4'-bipyridinylidene and the reduction of nitroarene. nih.gov

Spectroscopic and Structural Elucidation of 3 Isopropylamino 6 Nitropyridine Derivatives

Advanced Spectroscopic Characterization Techniques

A combination of spectroscopic methods has been utilized to build a complete picture of the structural and electronic nature of 3-Isopropylamino-6-nitropyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) atoms within a molecule. For this compound derivatives, ¹H and ¹³C NMR data provide critical insights into the connectivity and chemical environment of each nucleus.

In a study of new pyridoxine (B80251) derivatives, dynamic ¹H NMR spectroscopy was employed to characterize the compounds, with signal assignments confirmed using 1D and 2D COSY NMR experiments. kpfu.ru This approach is crucial for understanding the conformational dynamics of such molecules. kpfu.ru For instance, the ¹H NMR spectrum of 3-aminopyridine (B143674) shows distinct signals for its protons, which can be assigned based on their multiplicity and coupling constants. chemicalbook.com Similarly, the ¹H NMR spectrum of 4-amino-3-nitropyridine (B158700) provides key data for its structural confirmation. chemicalbook.com

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms. In related nitropyridine compounds, the carbon atom attached to the nitro group experiences a significant downfield shift. For example, in the ¹³C NMR spectrum of 3-nitropyridine (B142982), the signals for the carbon atoms are well-resolved, allowing for their definitive assignment. chemicalbook.comnih.gov The ¹³C NMR data for 4-nitropyridine (B72724) 1-oxide and 3-nitrobenzoic acid also provide valuable comparative information on the electronic effects of the nitro group on aromatic rings. spectrabase.comchemicalbook.com The analysis of ¹H and ¹³C NMR spectra, often in conjunction with 2D techniques like COSY, HSQC, and HMBC, allows for the complete and unambiguous assignment of all signals, as demonstrated in the study of 4-arylamino-3-nitrocoumarin derivatives. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Pyridines

| Compound | H-2 | H-4 | H-5 | H-6 | Other Protons | Solvent |

|---|---|---|---|---|---|---|

| 3-Aminopyridine chemicalbook.com | 8.08 | 7.03 | 6.96 | 7.99 | 3.89 (NH₂) | CDCl₃ |

| 3-Nitropyridine chemicalbook.com | 9.55 | 8.85 | 7.65 | 8.9 | - | - |

| 4-Amino-3-nitropyridine chemicalbook.com | 8.25 | - | 7.2 | 8.25 | 7.0 (NH₂) | - |

| This compound* | - | - | - | - | - | - |

*No specific data found in the search results.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Pyridines

| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Solvent |

|---|---|---|---|---|---|---|

| 3-Nitropyridine chemicalbook.comnih.gov | 154.1 | 132.8 | 124.2 | 147.2 | 136.2 | - |

| 4-Nitropyridine 1-oxide spectrabase.com | 140.1 | 125.9 | 145.2 | 125.9 | 140.1 | CF₃COOH |

| This compound* | - | - | - | - | - | - |

*No specific data found in the search results.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Elucidation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. The vibrational modes of pyridine (B92270) and its derivatives have been extensively studied. researchgate.netcdnsciencepub.com

For nitropyridine derivatives, characteristic vibrational bands corresponding to the nitro group (NO₂) and the amino group (N-H) are of particular interest. The asymmetric and symmetric stretching vibrations of the NO₂ group are typically observed in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. The N-H stretching vibration of the secondary amino group in this compound would be expected in the range of 3500-3300 cm⁻¹.

In a study of 2-hydroxy-5-methyl-3-nitropyridine, the vibrational spectra were analyzed with the aid of density functional theory (DFT) calculations, which showed good agreement with experimental data. The vibrational spectra of 2-aminopyridine (B139424) and its derivatives have also been thoroughly investigated, providing a basis for understanding the vibrational modes in related compounds. researchgate.net The IR spectrum of 3-nitropyridine shows characteristic absorptions that can be assigned to its various vibrational modes. chemicalbook.com The analysis of vibrational spectra is further enhanced by considering the symmetry of the molecule, as the activity of vibrational modes in IR and Raman spectroscopy is governed by selection rules based on the molecular point group. researchgate.netaps.org

Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹) for Functional Groups in Nitropyridine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H (secondary amine) | Stretching | 3500 - 3300 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C=C, C=N (aromatic ring) | Stretching | 1600 - 1400 |

| NO₂ (nitro group) | Asymmetric Stretching | 1550 - 1500 |

| NO₂ (nitro group) | Symmetric Stretching | 1360 - 1300 |

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Structure and Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence and phosphorescence) spectroscopy are powerful techniques for probing the electronic structure and photophysical properties of molecules. The UV-Vis spectra of pyridine and its derivatives are characterized by π→π* and n→π* transitions. researchgate.netnih.govlibretexts.orgnist.govufg.br

The introduction of a nitro group, an electron-withdrawing group, and an amino group, an electron-donating group, into the pyridine ring significantly influences the electronic transitions. The UV-Vis spectrum of 3-nitropyridine exhibits absorption maxima that can be attributed to these transitions. nist.gov The solvent can also have a pronounced effect on the position of the absorption bands, a phenomenon known as solvatochromism. researchgate.netresearchgate.net For instance, n→π* transitions typically undergo a blue shift (hypsochromic shift) in polar solvents, while π→π* transitions often experience a red shift (bathochromic shift). libretexts.org

The study of the photophysical properties of related compounds, such as isostructural d⁶ complexes, provides insights into the deactivation pathways of excited states, including fluorescence and phosphorescence. nih.gov The electronic absorption spectra of ruthenium(II) complexes with bipyridine ligands also offer a comparative understanding of metal-to-ligand charge transfer (MLCT) bands. researchgate.net

Table 4: Electronic Absorption Maxima (λmax, nm) for Pyridine and Nitropyridine Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

|---|---|---|---|---|

| Pyridine nist.gov | Vapor | 257, 200, 180 | - | n→π, π→π, π→π* |

| 3-Nitropyridine nist.gov | - | ~240, ~330 | - | π→π, n→π |

| 2-Chloro-6-ethoxy-3-nitropyridine researchgate.net | Ethanol (B145695) | 280, 350 | - | - |

| 2-Chloro-6-ethoxy-3-nitropyridine researchgate.net | Methanol | 278, 348 | - | - |

| 2-Chloro-6-ethoxy-3-nitropyridine researchgate.net | Water | 275, 345 | - | - |

| This compound* | - | - | - | - |

*No specific data found in the search results.

Mass Spectrometry Techniques (HRMS, ESI-MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to generate the protonated molecule [M+H]⁺, from which the exact molecular weight can be determined. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide valuable information about the connectivity of the molecule. For example, the loss of the isopropyl group or the nitro group would be expected fragmentation pathways.

The mass spectra of related compounds like 2-nitropyridine (B88261) and 3-nitropyridine show characteristic fragmentation patterns that aid in their identification. nist.govspectrabase.com Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile compounds and has been used for the assay of 3-nitrotyrosine. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic techniques provide valuable information about the structure and bonding of a molecule in solution, X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state.

Crystal System, Space Group, and Unit Cell Parameter Analysis

The crystal structure of a this compound derivative would reveal precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. The crystal system, space group, and unit cell parameters are fundamental data obtained from X-ray diffraction analysis.

Although no specific crystallographic data for this compound were found in the search results, the crystal structures of numerous pyridine derivatives have been reported. researchgate.net These studies provide a framework for understanding the potential crystal packing and intermolecular interactions in the title compound. For instance, the presence of the amino and nitro groups suggests the possibility of strong hydrogen bonding interactions, which would significantly influence the crystal packing.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine |

| 3-Aminopyridine |

| 4-Amino-3-nitropyridine |

| 3-Nitropyridine |

| 4-Nitropyridine 1-oxide |

| 3-Nitrobenzoic acid |

| 2-Hydroxy-5-methyl-3-nitropyridine |

| 2-Aminopyridine |

| 2-Nitropyridine |

| 2-Chloro-6-ethoxy-3-nitropyridine |

| 3-Acetyl-4-hydroxycoumarin |

| 4-Arylamino-3-nitrocoumarin |

| 3-nitrotyrosine |

| 2-Amino-6-methyl-3-nitropyridine |

| 2-Chloro-6-methoxy-3-nitropyridine |

| 3-Methyl-4-nitro-pyridine 1-oxide |

| Pyridoxine |

| 3-isopropyl-8-methyl-6-(2-nitrophenyl)-1,5-dihydro- researchgate.netresearchgate.net dioxepino [5,6-c] pyridine-9-ol |

| 3,3,8-trimethyl-6-(2-nitrophenyl)-1,5-dihydro- researchgate.netresearchgate.net dioxepino [5,6-c] pyridine-9-ol |

| 4-chloro-3-nitrocoumarin |

| (4-methoxyphenyl)methanamine |

| 4-[(4-methoxybenzyl) amino]-3-nitro-2H-chromen-2-one |

| 4-hydroxycoumarin |

| 1-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)-ethylidene]-2-(4-etoxy-3-methoxybenzylidene)-hydrazine |

| 2,2′-bipyridine |

| 4-nitropyridine N-oxide |

| 3-pyridinemethanol |

| 2-pyridinemethanol N-oxide |

| picolinic acid |

| nicotinic acid |

| isonicotinic acid |

| picolinic acid N-oxide |

| nicotinic acid N-oxide |

| isonicotinic acid N-oxide |

| pyrazine |

| 1,3,5-triazine |

| pyrimidine |

| cytosine |

| uracil |

| nicotine |

| atropine |

| coniine |

| 2,3-dihydroxy pyridine |

| 4-amino-3-phenyl-1H-1,2,4-triazole-(4H)-thione |

| Etaconazole |

| 4-amino-5-ethoxycarbonyl-methylsulfanyl-3-(4-pyridil)-1,2,4-triazole |

| N''-acyldithiocarbazate |

| isonicotinic acid |

| 4H-4-amino-3-mercapto-5-(4-pyridyl)-1,2,4triazole |

| 2-amino picoline |

| 1-AIQ |

| DAPY |

| 2A6MD |

| methylene blue |

| decavanadate |

| 2-phenylpyridine |

| benzo[h]quinoline |

| 2(1H)-quinolinone-3(1H)-imidazo[4,5f] researchgate.netnist.gov-phenanthrolin-2-yl |

| Tiron |

| mannitol |

| 3-nitrosotyrosine |

| 4-Nitro-pyridine 1-oxide |

| 3-nitrobenzoic acid |

| 3-Methyl-4-nitro-pyridine 1-oxide |

| 3-Nitropyridine |

| 2-Nitropyridine |

| 4-Amino-3-nitropyridine |

| 3-Aminopyridine |

| 2-Amino-6-methyl-3-nitropyridine |

| 2-Chloro-6-methoxy-3-nitropyridine |

| This compound |

| 3-Nitropyridine |

| 4-Amino-3-nitropyridine |

| 3-Aminopyridine |

| 2-Amino-6-methyl-3-nitropyridine |

| 2-Chloro-6-methoxy-3-nitropyridine |

Precise Molecular Geometry, Bond Lengths, and Bond Angles

The molecular geometry of nitropyridine derivatives is a subject of significant research, often investigated through single-crystal X-ray diffraction and computational methods. researchgate.netnih.gov For instance, in a study of 2-amino-3-nitropyridine, the pyridine ring was found to be essentially planar. researchgate.net Similarly, in 2,6-dichloro-3-nitropyridine, the pyridine rings in its two crystallographically independent molecules are also largely planar. nih.gov

Theoretical calculations, such as those using Density Functional Theory (DFT) with various basis sets (e.g., B3LYP/6-311++G(d,p)), are employed to optimize the molecular structure and predict geometric parameters. researchgate.netdoi.org These calculated values for bond lengths and angles are then compared with experimental data from X-ray crystallography to ensure reliability. researchgate.net For example, in 2-amino-3-methyl-5-nitropyridine, the optimized geometry was determined using the B3LYP/cc-pVTZ basis set. nih.gov

The following table provides a selection of theoretically calculated bond lengths and angles for a representative nitropyridine derivative, 2-amino-3-nitropyridine. researchgate.net

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C2-N7 | 1.35 Å |

| C3-N8 | 1.45 Å | |

| N1-C2 | 1.37 Å | |

| Bond Angle | N1-C2-N7 | 117.0° |

| C2-C3-N8 | 121.5° | |

| C2-N1-C6 | 117.8° |

Analysis of Intermolecular Interactions and Crystal Packing

In the crystal structure of 2,6-dichloro-3-nitropyridine, short intermolecular contacts such as Cl⋯O and Cl⋯Cl have been observed, indicating their role in the crystal packing. nih.gov For many aminopyridine derivatives, hydrogen bonds of the N-H⋯N and N-H⋯O types are significant. rasayanjournal.co.inepa.gov The presence and nature of these interactions dictate how molecules assemble into larger supramolecular structures. rsc.org For instance, in some diaminopyridine crystals, N-H⋯N hydrogen bonds are the primary forces driving the formation of the crystal lattice. epa.gov

Integrated Spectroscopic and Computational Approaches for Structural Interpretation

The combination of experimental spectroscopic data with theoretical computational methods provides a powerful toolkit for the comprehensive understanding of molecular structures and properties. This integrated approach allows for a more detailed and accurate interpretation of the experimental results.

Density Functional Theory (DFT) for Spectroscopic Data Interpretation

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for predicting and interpreting the spectroscopic properties of molecules. nih.govnih.gov By employing methods like B3LYP with appropriate basis sets, researchers can calculate theoretical vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). doi.orgnih.govnih.gov

These calculated spectra are then compared with experimental data. nih.gov For instance, the calculated vibrational frequencies are often scaled to better match the experimental values, aiding in the definitive assignment of vibrational modes. nih.gov Similarly, the Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate NMR chemical shifts, which often show good agreement with experimental observations. doi.org The interpretation of UV-Vis spectra is facilitated by Time-Dependent DFT (TD-DFT) calculations, which can predict electronic transition energies. nih.gov

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a computational method used to study the delocalization of electron density within a molecule, which is a result of hyperconjugative interactions and intramolecular charge transfer. nih.gov This analysis provides insights into the stabilization energy associated with electron delocalization from filled donor NBOs to empty acceptor NBOs. researchgate.net

For example, in nitropyridine derivatives, NBO analysis can reveal the interactions between the lone pair orbitals of the amino group and the antibonding orbitals of the nitro group and the pyridine ring. nih.gov This information is crucial for understanding the electronic structure and reactivity of the molecule. The analysis provides a quantitative measure of these interactions in terms of stabilization energies, offering a deeper understanding of the intramolecular forces at play. researchgate.netresearchgate.net

Hirshfeld Surface and Energy Framework Calculations for Intermolecular Forces

Hirshfeld surface analysis is a powerful graphical tool for visualizing and quantifying intermolecular interactions within a crystal. rasayanjournal.co.innih.gov By mapping properties like the normalized contact distance (dnorm) onto the surface, regions of significant intermolecular contacts can be identified as red spots. rasayanjournal.co.in This allows for the deconstruction of the crystal packing into specific types of interactions, such as H···H, O···H, and C···H contacts, and the calculation of their relative contributions to the total surface area. nih.gov

Complementing Hirshfeld surface analysis, energy framework calculations provide a visual representation of the energetic landscape of the crystal packing. rasayanjournal.co.inresearchgate.net These calculations determine the interaction energies between molecular pairs and can distinguish between different types of energies, such as electrostatic and dispersion forces. rasayanjournal.co.in This allows for a quantitative assessment of the stability of the crystal packing and helps to identify the dominant forces responsible for the supramolecular architecture. rasayanjournal.co.inresearchgate.net

Computational Chemistry and Theoretical Studies on 3 Isopropylamino 6 Nitropyridine

Quantum Chemical Modeling of Electronic Structure and Reactivity

Quantum chemical modeling offers a fundamental understanding of the electron distribution within 3-Isopropylamino-6-nitropyridine, which is the key to its reactivity. These models can precisely calculate electronic properties that govern how the molecule interacts with other chemical species.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgfiveable.me The energy and spatial distribution of these orbitals indicate the most probable sites for nucleophilic and electrophilic attack.

For this compound, the HOMO is expected to be localized primarily on the electron-donating isopropylamino group and the electron-rich pyridine (B92270) ring. Conversely, the LUMO is anticipated to be concentrated around the electron-withdrawing nitro group and the associated carbon atoms of the pyridine ring. The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. numberanalytics.com FMO analysis is instrumental in explaining the outcomes of various reactions, including cycloadditions and substitutions. wikipedia.orgfiveable.me

Table 1: Illustrative Frontier Molecular Orbital Data for this compound

| Orbital | Calculated Parameter | Significance |

| HOMO | Energy (eV) | Represents the ability to donate electrons (nucleophilicity). |

| Electron Density Distribution | Identifies the most probable sites for electrophilic attack. | |

| LUMO | Energy (eV) | Represents the ability to accept electrons (electrophilicity). |

| Electron Density Distribution | Identifies the most probable sites for nucleophilic attack. | |

| HOMO-LUMO Gap | Energy Difference (eV) | Correlates with chemical reactivity and electronic transition energy. numberanalytics.com |

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool that illustrates the three-dimensional charge distribution of a molecule. numberanalytics.comnumberanalytics.com The MEP map uses a color spectrum to represent different potential values on the electron density surface. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. numberanalytics.comresearchgate.net

In this compound, the MEP map would be expected to show:

High negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, indicating these are prime sites for interaction with electrophiles or hydrogen bond donors. researchgate.net

High positive potential around the hydrogen atom of the isopropylamino group, identifying it as a potential hydrogen bond donor site.

A complex potential distribution across the aromatic ring, influenced by the competing electronic effects of the amino and nitro substituents.

This analysis is crucial for understanding intermolecular interactions, such as drug-receptor binding or solvent effects, and for predicting the regioselectivity of chemical reactions. numberanalytics.comucsb.edu

Table 2: Predicted Electrostatic Potential Regions of this compound

| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |

| Nitro Group (O atoms) | Strongly Negative | Site for electrophilic attack, hydrogen bonding. researchgate.net |

| Pyridine Ring (N atom) | Negative | Site for electrophilic attack, protonation. |

| Amino Group (N-H) | Strongly Positive | Hydrogen bond donor site. |

| Aromatic Ring Carbons | Variable | Sites for nucleophilic or electrophilic aromatic substitution, influenced by substituents. |

Prediction and Elucidation of Reaction Mechanisms

Computational chemistry provides indispensable tools for the elucidation of complex reaction mechanisms at the molecular level. fiveable.menumberanalytics.com By modeling the entire reaction pathway, researchers can identify intermediates and transition states, providing a detailed, step-by-step picture of how reactants are converted to products. rsc.orgnumberanalytics.com This approach is often safer and more cost-effective than relying solely on experimental methods.

Transition state theory is a fundamental concept used to understand reaction rates and mechanisms. fiveable.menumberanalytics.com Computationally, a transition state is identified as a first-order saddle point on the potential energy surface—a structure that is at an energy maximum along the reaction coordinate but at an energy minimum in all other degrees of freedom. github.io

For a reaction involving this compound, such as a nucleophilic aromatic substitution, computational methods can map the entire reaction coordinate. This involves:

Optimizing the geometries of the reactants and products.

Locating the transition state structure connecting them.

Calculating the activation energy (the energy difference between the reactants and the transition state), which is the primary determinant of the reaction rate. fiveable.me

Tracing the Intrinsic Reaction Coordinate (IRC) to confirm that the identified transition state correctly connects the desired reactants and products. pku.edu.cn

Table 3: Components of a Computed Reaction Profile

| Component | Description | Significance |

| Reactant(s) | The starting material(s) at a local energy minimum. | The baseline energy for the reaction. |

| Transition State (TS) | The highest energy structure along the reaction coordinate. | Its energy determines the activation barrier and reaction rate. github.io |

| Intermediate(s) | A metastable species existing at a local energy minimum between two transition states. | Provides insight into the stepwise nature of the mechanism. |

| Product(s) | The final structure(s) at a local energy minimum. | Determines the overall thermodynamics of the reaction (exothermic/endothermic). |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | Governs the kinetic feasibility of the reaction. fiveable.me |

For reactions involving this compound, computational models could investigate:

Solvent Effects: By using implicit or explicit solvent models, the influence of solvent polarity on the stability of reactants, transition states, and products can be assessed.

Catalyst Effects: The mechanism of catalytic cycles can be modeled to understand how a catalyst lowers the activation energy and to design more efficient catalysts.

Temperature and Pressure Effects: Thermodynamic properties at different temperatures and pressures can be calculated to predict how these conditions will affect reaction rates and equilibria.

Table 4: Computationally Optimizable Reaction Parameters

| Parameter | Computational Approach | Goal |

| Solvent | Continuum or explicit solvent models | Identify a solvent that preferentially stabilizes the transition state. |

| Catalyst | Model the catalytic cycle, including catalyst-substrate interactions. | Lower the activation energy and improve selectivity. |

| Temperature | Calculate thermodynamic functions (enthalpy, entropy, Gibbs free energy). | Determine the optimal temperature for rate and yield. |

| Substituent Effects | Model a series of related reactants with different functional groups. | Understand structure-activity relationships and fine-tune reactivity. |

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that result from rotation around single bonds. A potential energy surface (PES) map provides a detailed landscape of the energy associated with these conformational changes. q-chem.comresearchgate.net

For this compound, the most significant conformational flexibility arises from the rotation around the single bond connecting the isopropylamino group to the pyridine ring. A "relaxed" PES scan can be performed computationally by systematically varying the corresponding dihedral angle and optimizing the rest of the molecular geometry at each step. q-chem.comepfl.ch This process identifies the lowest-energy (most stable) conformations and the energy barriers that separate them. Understanding the preferred conformation and the barriers to rotation is essential for predicting how the molecule will be recognized by enzymes or receptors.

Table 5: Illustrative Potential Energy Surface Scan for C-N Bond Rotation

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation |

| 0 | 5.0 | Eclipsed (Transition State) |

| 60 | 0.5 | Gauche (Local Minimum) |

| 120 | 4.5 | Eclipsed (Transition State) |

| 180 | 0.0 | Anti (Global Minimum) |

Advanced Computational Methods for Organic Molecules and Heterocycles

The study of organic molecules and heterocycles, such as this compound, has been significantly advanced through the application of computational chemistry. These theoretical methods provide deep insights into molecular structure, stability, and electronic properties, complementing experimental findings. Density Functional Theory (DFT) has emerged as a particularly powerful tool in this field, offering a balance between accuracy and computational cost.

A variety of DFT methods are employed to investigate the properties of nitropyridine derivatives. researchgate.net Functionals such as B3LYP, B3P86, and B3PW91, often paired with basis sets like 6-31G(d,p), are commonly used to perform geometry optimizations and calculate electronic properties. researchgate.net These calculations can elucidate the molecular structure, including bond lengths and angles, as well as the planarity of the pyridine ring and the orientation of substituents. For instance, studies on 4-nitropyridine (B72724) N-oxide have shown that the nitro group is coplanar with the pyridine ring, which allows for conjugation between the π-system of the ring and the NO2 group. nih.gov

Theoretical analyses of nitropyridine derivatives often involve the calculation of several key parameters to understand their stability and reactivity. The heat of formation (HOF) is a critical value for assessing the energetic stability of these compounds, and it can be calculated using isodesmic reactions within the DFT framework. researchgate.netresearchgate.net While the absolute HOF values may vary depending on the chosen DFT method, the trends across a series of derivatives are generally consistent. researchgate.net

Furthermore, the electronic properties of these molecules are extensively studied using computational techniques. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, along with the resulting energy gap, provide insights into the molecule's chemical reactivity, kinetic stability, and optical properties. tandfonline.com A smaller HOMO-LUMO gap generally suggests a higher reactivity.

Natural Bond Orbital (NBO) analysis is another crucial computational method that helps in understanding the electron distribution within the molecule, including net atomic charges and the nature of bonding. nih.govtandfonline.com This analysis provides a detailed picture of charge transfer and delocalization within the molecule. Additionally, Nucleus-Independent Chemical Shift (NICS) calculations are used to assess the aromaticity of the pyridine ring system in these derivatives. researchgate.net

The table below illustrates the types of data that can be generated through these computational studies, based on findings for various nitropyridine derivatives.

| Computational Method | Property Calculated | Typical Insights for Nitropyridine Derivatives |

| DFT (e.g., B3LYP/6-31G(d,p)) | Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles, confirming planarity and substituent orientation. nih.gov |

| DFT (Isodesmic Reactions) | Heat of Formation (HOF) | Indicates the thermodynamic stability of the molecule. researchgate.netresearchgate.net |

| DFT | HOMO-LUMO Energy Gap | Relates to chemical reactivity, kinetic stability, and electronic transitions. tandfonline.com |

| NBO Analysis | Atomic Charges, Bond Orders | Elucidates electron distribution, charge transfer, and nature of chemical bonds. nih.govtandfonline.com |

| NICS Calculation | NICS(0) values | Quantifies the aromatic character of the pyridine ring. researchgate.net |

| TD-DFT | UV-Vis Spectra | Predicts electronic absorption wavelengths, aiding in the interpretation of experimental spectra. |

These advanced computational methods are indispensable for the rational design and characterization of new organic molecules and heterocycles, providing a theoretical foundation to understand their chemical behavior and properties.

Chemical Applications and Derivatization Strategies of 3 Isopropylamino 6 Nitropyridine

Role as Key Synthetic Intermediates in Advanced Heterocyclic Synthesis

Precursors for Annulated Nitrogen Heterocycles

3-Isopropylamino-6-nitropyridine is a valuable precursor in the synthesis of annulated nitrogen heterocycles, which are fused ring systems containing at least one nitrogen atom. These structures are of significant interest in medicinal chemistry and materials science. The reactivity of the nitro group and the amino substituent on the pyridine (B92270) ring allows for various cyclization strategies to build complex molecular architectures.

One common approach involves the reductive cyclization of the nitro group. This transformation, often facilitated by reducing agents in the presence of a catalyst, can lead to the formation of a new ring fused to the pyridine core. The specific outcome of the reaction is highly dependent on the reaction conditions and the presence of other functional groups. For instance, intramolecular reactions can be designed to create bicyclic or polycyclic systems.

The synthesis of these annulated heterocycles is driven by the need for novel compounds with specific biological activities or material properties. nih.gov Nitrogen heterocycles are fundamental components of many pharmaceuticals, and the development of new synthetic routes to access diverse and complex scaffolds is a continuous effort in organic chemistry. nih.govresearchgate.net The use of nitroarenes, such as this compound, as starting materials is advantageous as the nitro group can be a versatile handle for various transformations, including its conversion to other functional groups or its direct participation in cyclization reactions. researchgate.net

Building Blocks for Complex Polycyclic Pyridine Architectures

The construction of complex polycyclic pyridine architectures is a significant area of research, driven by the prevalence of these scaffolds in bioactive natural products and pharmaceutical agents. nih.gov this compound serves as a valuable building block in this context, offering a functionalized pyridine core that can be elaborated into more intricate structures.

A key strategy for constructing polycyclic systems is through dearomatization reactions, where the aromaticity of the pyridine ring is disrupted to form a three-dimensional structure. For example, [3+2] annulation reactions with aminocyclopropanes have been developed to synthesize tetrahydroindolizine derivatives from pyridines. nih.gov This method allows for the rapid assembly of complex scaffolds with high diastereoselectivity. nih.gov While this specific reaction has been demonstrated on a range of pyridines, the principles can be extended to functionalized pyridines like this compound to create novel polycyclic systems. nih.gov

The electron-deficient nature of the nitropyridine ring in this compound can influence its reactivity in such annulation reactions. The synthesis of these complex architectures is often challenging due to the inherent stability of the aromatic pyridine ring. nih.gov However, the development of catalytic systems and novel reaction methodologies is enabling chemists to access these intricate structures with greater efficiency and control. nih.gov

Development of Functional Pyridine-Based Materials

Research into Organic Optical Materials

Organic materials with nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including optical data storage and signal processing. nih.gov Pyridine derivatives, particularly those with a "push-pull" electronic structure, are promising candidates for NLO materials. ibm.comnih.gov In these molecules, an electron-donating group (the "push") and an electron-withdrawing group (the "pull") are connected through a π-conjugated system, leading to a large molecular hyperpolarizability, a key requirement for NLO activity.

This compound fits this design paradigm, with the isopropylamino group acting as an electron donor and the nitro group as a strong electron acceptor. Research into nitropyridine derivatives has shown that they can exhibit significant second-harmonic generation (SHG) efficiencies, a measure of their NLO response. ibm.com The specific arrangement of these donor and acceptor groups on the pyridine ring is crucial for maximizing the NLO effect. nih.gov

The development of new organic NLO materials involves the synthesis and characterization of novel chromophores. nih.govmdpi.com Theoretical calculations, such as those based on Density Functional Theory (DFT), are often employed to predict the NLO properties of designed molecules before their synthesis. nih.govnih.gov These studies help in understanding the structure-property relationships and in guiding the design of more efficient NLO materials. nih.govresearchgate.net

Investigations as Components in Energetic Compounds

The field of energetic materials is constantly seeking new compounds with improved performance and safety characteristics. mod.gov.rs High nitrogen content is a desirable feature in energetic materials as it contributes to a high heat of formation and the generation of gaseous nitrogen upon decomposition, leading to a high energy release. mod.gov.rs Nitropyridine derivatives, due to the presence of the nitro group and the nitrogen-containing heterocyclic ring, are investigated as potential components of energetic materials. researchgate.net

The synthesis of new energetic compounds involves the strategic combination of different functional groups and heterocyclic scaffolds to achieve the desired properties. mod.gov.rs While specific studies on this compound as an energetic material are not detailed in the provided search results, the general principles of energetic material design suggest that its nitropyridine structure makes it a candidate for such investigations. mod.gov.rsresearchgate.net

Synthesis of Advanced Chemical Probes and Ligands

Chemical probes are small molecules used to study and manipulate biological systems, while ligands are molecules that bind to specific receptors or enzymes. nih.govnih.gov The development of advanced chemical probes and ligands is crucial for drug discovery and chemical biology. nih.gov Nitrogen-containing heterocycles, including pyridines, are common scaffolds in the design of these molecules due to their ability to form various interactions with biological targets. nih.govmdpi.com

This compound can serve as a versatile starting material for the synthesis of more complex molecules designed as chemical probes or ligands. The functional groups on the pyridine ring—the isopropylamino group, the nitro group, and the pyridine nitrogen itself—provide multiple points for chemical modification. For instance, the nitro group can be reduced to an amino group, which can then be further functionalized. The pyridine nitrogen can be involved in metal coordination, making such derivatives potential ligands for catalysis or imaging applications.

The synthesis of libraries of compounds based on a common scaffold is a common strategy in drug discovery to explore a wider chemical space and identify molecules with desired biological activity. nih.govnih.gov The modular nature of organic synthesis allows for the systematic modification of the this compound core to generate a diverse set of derivatives for screening. nih.gov

Coordination Chemistry with Nitropyridine Ligands

The field of coordination chemistry has seen a significant interest in ligands derived from pyridine due to their versatile binding capabilities. Nitropyridine ligands, in particular, offer unique electronic properties that can influence the geometry, stability, and reactivity of the resulting metal complexes. While specific studies on the coordination chemistry of this compound are not extensively documented in publicly available research, the behavior of analogous aminonitropyridine compounds provides a strong basis for predicting its potential as a ligand.

The presence of both an amino group and a nitro group on the pyridine ring, in addition to the pyridine nitrogen itself, presents multiple potential coordination sites. The nitrogen atom of the pyridine ring is a primary site for coordination to a metal center. The amino group can also act as a coordination site, potentially leading to the formation of chelate rings or bridging between metal centers. The nitro group, being strongly electron-withdrawing, significantly influences the electronic properties of the pyridine ring, which in turn affects the donor strength of the pyridine nitrogen.

Research on related compounds, such as 2-amino-5-nitropyridine (B18323), has demonstrated their ability to form stable complexes with a variety of transition metals. For instance, copper(II) and cadmium(II) complexes with 2-amino-5-nitropyridine have been synthesized and characterized. clarku.edursc.org In these complexes, the 2-amino-5-nitropyridine ligand typically coordinates to the metal center through the pyridine nitrogen. clarku.edursc.org The specific coordination mode and the resulting geometry of the complex are influenced by factors such as the metal ion, the counter-anion, and the reaction conditions, including pH. rsc.org

For example, the reaction of 2-amino-5-nitropyridine with cadmium chloride under different pH conditions has been shown to yield metal-organic frameworks (MOFs) with distinct structural architectures. rsc.org This highlights the potential of aminonitropyridines to act as building blocks for the construction of functional supramolecular assemblies. The interplay of coordination bonds and other intermolecular interactions, such as hydrogen bonding, plays a crucial role in the final solid-state structure. rsc.org

The coordination behavior of this compound is expected to be analogous, with the pyridine nitrogen being the primary coordination site. The bulky isopropyl group on the amino nitrogen might introduce steric hindrance that could influence the coordination geometry and the accessibility of the amino group for metal binding.

Table 1: Examples of Metal Complexes with Aminonitropyridine Ligands

| Ligand | Metal Ion | Resulting Complex Formula | Reference |

| 2-Amino-5-nitropyridine | Copper(II) | (C₅H₅N₃O₂)₂CuCl₂ | clarku.edu |

| 2-Amino-5-nitropyridine | Copper(II) | (C₅H₅N₃O₂)₂CuBr₂ | clarku.edu |

| 2-Amino-5-nitropyridine | Cadmium(II) | {[Cd(C₅H₅N₃O₂)₂(Cl)₂]n·H₂O} | rsc.org |

| 2-Amino-5-nitropyridine | Cadmium(II) | {[CdCl₃]⁻·[H(C₅H₅N₃O₂)]⁺}n | rsc.org |

Derivatization for Selective Chemical Transformations

The functional groups present in this compound, namely the amino group, the nitro group, and the pyridine ring itself, offer multiple avenues for derivatization to achieve selective chemical transformations. The electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to nucleophilic substitution, while the amino group can undergo a variety of reactions common to arylamines.

One key strategy for the derivatization of nitropyridines is the nucleophilic substitution of the nitro group. The nitro group in nitropyridines can be displaced by various nucleophiles, a reaction that is facilitated by the electron-deficient nature of the pyridine ring. nih.gov For instance, studies on 2-methyl-3-nitropyridines have shown that the 3-nitro group can be selectively substituted by sulfur nucleophiles. nih.gov This suggests that the 6-nitro group in this compound could potentially be replaced by other functional groups, providing a route to a wide range of substituted pyridine derivatives.

The amino group in this compound can also be a focal point for derivatization. For example, acylation of the amino group is a common transformation that can be used to introduce a variety of substituents. Furthermore, the amino group can direct further functionalization of the pyridine ring.

The synthesis of bioactive molecules often relies on the derivatization of nitropyridine precursors. nih.gov For instance, 2-amino-5-nitropyridine has been used as a starting material for the synthesis of compounds with potential antimalarial and anticancer activities. nih.gov These synthetic routes often involve the transformation of both the amino and nitro groups, as well as modifications to the pyridine ring.

Table 2: Potential Derivatization Reactions of this compound based on Analogous Systems

| Reaction Type | Reagent/Conditions | Potential Product | Reference (for analogous reaction) |

| Nucleophilic Substitution of NO₂ | Thiol, Base | 3-Isopropylamino-6-thiopyridine derivative | nih.gov |

| Vicarious Nucleophilic Substitution | Carbanion source | C-H functionalized this compound | acs.org |

| Acylation of NH₂ | Acetyl chloride | 3-(N-acetyl-isopropylamino)-6-nitropyridine | N/A |

| Reduction of NO₂ | Catalytic Hydrogenation | 3-Isopropylaminopyridine-6-amine | digitellinc.com |

Future Directions and Emerging Research Avenues in 3 Isopropylamino 6 Nitropyridine Chemistry

Exploration of Novel Synthetic Methodologies and Green Chemistry Routes

The synthesis of nitropyridines, the foundational structure for 3-Isopropylamino-6-nitropyridine, has traditionally faced challenges, often resulting in low yields. researchgate.net However, new methodologies are being developed to overcome these limitations. One optimized procedure involves reacting a pyridine (B92270) compound with dinitrogen pentoxide in a solvent like dichloromethane (B109758) or nitromethane, followed by treatment with a sodium bisulfite solution in a methanol/water mixture. ntnu.no This modified approach represents a significant improvement over classic nitration techniques.

A particularly innovative and green approach is the use of three-component ring transformations (TCRT). nih.gov This method uses dinitropyridone as a safe and stable synthetic equivalent of the highly unstable nitromalonaldehyde. nih.gov When dinitropyridone reacts with a ketone and ammonia (B1221849), it undergoes a TCRT to produce nitropyridines that are otherwise difficult to synthesize. nih.gov This metal-free approach offers a supplementary pathway to traditional methods, which may require multi-step reactions and less accessible starting materials like 2-halo-5-nitropyridines. nih.gov

Further research is also directed at the ammonolysis and amination of nitropyridine precursors. For instance, 2-amino-3-nitro-6-chloropyridine can be produced through the ammonolysis of 2,6-dichloro-3-nitropyridine. google.com In another example, reacting 3-nitropyridine (B142982) with ammonia in the presence of potassium permanganate (B83412) selectively yields 2-amino-5-nitropyridine (B18323). ntnu.no These methods provide pathways to introduce amino groups, which are crucial for synthesizing derivatives like this compound.

Table 1: Comparison of Synthetic Methodologies for Nitropyridines

| Method | Description | Advantages | Reference |

|---|---|---|---|

| Optimized Dinitrogen Pentoxide Nitration | Reaction of pyridine with N2O5 followed by treatment with sodium bisulfite in a mixed solvent system. | Improved procedure and isolation of the 3-nitropyridine product. | ntnu.no |

| Three-Component Ring Transformation (TCRT) | Reaction of dinitropyridone with a ketone and ammonia to form the pyridine ring. | Metal-free, utilizes a stable precursor for a typically unstable reagent, and provides access to otherwise difficult-to-make nitropyridines. | nih.gov |

| Oxidative Amination | Direct amination of a nitropyridine ring using ammonia and an oxidizing agent like potassium permanganate. | High selectivity for the position para to the nitro group. | researchgate.netntnu.no |

| Nucleophilic Aromatic Substitution | Ammonolysis of a chloro-nitropyridine precursor to introduce an amino group. | Utilizes established substitution chemistry to build complexity. | google.com |

Advanced Mechanistic Studies Under Varied Conditions

A deeper understanding of the reaction mechanisms underlying nitropyridine synthesis is crucial for optimizing reaction conditions and improving yields. Research has shown that the nitration of pyridines with dinitrogen pentoxide does not proceed via a simple electrophilic aromatic substitution. researchgate.netresearchgate.net Instead, the reaction involves the formation of an N-nitropyridinium ion as an intermediate. researchgate.netresearchgate.net

This intermediate subsequently reacts with a nucleophile, such as bisulfite, at the 2- or 4-position of the pyridine ring. ntnu.no The crucial step in the formation of the 3-nitro isomer is a migration of the nitro group from the nitrogen atom to the 3-position of the ring. researchgate.netresearchgate.net Extensive studies, including those on deuterated pyridines, support that this migration occurs via a nih.govnih.gov sigmatropic shift. researchgate.netntnu.noresearchgate.net This mechanism involves a transient N-nitro-1,2-dihydropyridine-2-sulfonic acid intermediate, which then rearranges to form the final 3-nitropyridine product after eliminating the bisulfite groups. ntnu.no Further studies have indicated that this process is pH-dependent and may occur intramolecularly within a solvent cage. researchgate.net

Exploitation in New Chemical Applications and Material Science

While specific applications for this compound are not widely documented, the broader class of nitropyridine derivatives shows significant promise in material science and as building blocks for complex functional molecules. The pyridine nucleus is a fundamental component in functional materials, pharmaceuticals, and natural products. scitechdaily.com

One emerging application is in environmental remediation. Researchers have used machine learning to design and identify pyridine-based polymers that are highly effective at adsorbing and removing perrhenate (B82622) (ReO₄⁻), a non-radioactive surrogate for the nuclear waste product technetium-99 (B83966) (⁹⁹TcO₄⁻). nih.govresearchgate.net Halogenated pyridine polymers, in particular, showed exceptional adsorption capacity. nih.gov This suggests a potential role for functionalized nitropyridines in the development of advanced materials for treating radioactive waste.

Furthermore, pyridine-substituted compounds are being used to construct complex, three-dimensional molecular scaffolds. For example, pyridine-substituted thiophenes have been successfully used in dearomative cycloaddition reactions to create novel bicyclic structures. acs.org Such scaffolds are of high interest in medicinal chemistry for the development of new drugs. The reactivity of the nitropyridine core, allowing for substitutions at various positions, makes it a valuable precursor for creating libraries of complex molecules like imidazopyridines and azaindoles. researchgate.netresearchgate.net

Integration with Machine Learning and Artificial Intelligence for Chemical Discovery and Optimization

In the context of pyridine derivatives, AI has already demonstrated significant potential. ML models have been successfully developed to predict the adsorption capacity of pyridine-based polymers, enabling the rapid screening of thousands of virtual candidates to identify the most promising ones for synthesis. nih.gov This approach represents a paradigm shift in materials discovery. nih.gov

Table 2: Applications of AI in Pyridine Chemistry Research

| AI Application | Description | Potential Impact on this compound | Reference |

|---|---|---|---|

| Material Discovery | ML models predict structure-function relationships to screen virtual libraries of materials for desired properties. | Accelerated discovery of novel polymers or materials incorporating the nitropyridine scaffold for applications like adsorption or catalysis. | nih.govresearchgate.net |

| Retrosynthetic Planning | AI algorithms analyze a target molecule and propose efficient, step-by-step synthetic pathways. | Faster identification of the most cost-effective and sustainable routes to synthesize this compound and its analogs. | nih.govpharmafeatures.com |

| Reaction Optimization | AI systems predict reaction yields and outcomes under various conditions to identify the optimal parameters. | Improved yield and purity, reduced waste, and lower costs in the synthesis process. | mdpi.comresearchgate.net |

| Mechanism Elucidation | Theoretical calculations and ML-based analysis support the understanding of complex reaction mechanisms. | Deeper insights into the formation of nitropyridines, enabling more precise control over reactions. | scitechdaily.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Isopropylamino-6-nitropyridine, and how can reaction conditions be systematically optimized?

- Methodology : Multi-step synthesis often involves nitration of pyridine derivatives followed by isopropylamination. Key parameters include solvent polarity (e.g., DMF vs. acetonitrile), temperature control (40–80°C), and catalytic agents (e.g., palladium or copper catalysts for amination). Purification typically employs column chromatography with silica gel and gradient elution (hexane/ethyl acetate) .

- Analytical validation : Confirm intermediates via -NMR (e.g., nitro group protons at δ 8.5–9.0 ppm) and LC-MS for molecular ion peaks .

Q. Which spectroscopic and computational methods are most reliable for characterizing this compound?

- Spectroscopy : IR spectroscopy identifies nitro (1520–1350 cm) and amine (3300–3500 cm) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight (±1 ppm accuracy) .

- Computational : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) predicts electronic properties and vibrational spectra. Compare computed vs. experimental IR/NMR data to validate structures .

Q. What safety protocols are critical when handling nitroaromatic compounds like this compound?

- Safety measures : Use fume hoods for synthesis to avoid inhalation risks. Wear nitrile gloves and eye protection due to potential skin/eye irritation. Store in amber glass vials at 4°C to prevent photodegradation. In case of exposure, rinse eyes/skin with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can DFT-based methods resolve discrepancies between experimental and computational electronic properties (e.g., HOMO-LUMO gaps)?

- Approach : Use multi-functional frameworks (e.g., B3LYP with exact exchange corrections) to improve accuracy in predicting frontier molecular orbitals. Compare results with post-Hartree-Fock methods (e.g., MP2) for validation. Discrepancies often arise from solvent effects or basis set limitations; include implicit solvation models (e.g., PCM) in simulations .

Q. What strategies can address contradictory biological activity data for nitroaromatic derivatives in structure-activity relationship (SAR) studies?

- Experimental design : Systematically vary substituents (e.g., nitro position, alkyl chain length) and test against in vitro assays (e.g., enzyme inhibition). Use multivariate analysis to isolate key factors (e.g., steric hindrance vs. electronic effects). Cross-validate with docking studies (e.g., AutoDock Vina) to correlate activity with binding affinity .

- Data interpretation : Conflicting results may arise from assay conditions (pH, temperature) or impurity interference. Replicate experiments with HPLC-purified samples and standardized protocols .

Q. How can researchers design controlled experiments to evaluate the environmental stability of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.